molecular formula C8H7ClN4 B1594218 6-Chloro-9-cyclopropyl-9h-purine CAS No. 6627-30-1

6-Chloro-9-cyclopropyl-9h-purine

Cat. No.: B1594218
CAS No.: 6627-30-1
M. Wt: 194.62 g/mol
InChI Key: PSQPMAOEUNCGBD-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclopropyl-9H-purine is a chemical compound with the molecular formula C8H7ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a chlorine atom at the 6th position and a cyclopropyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopropyl-9H-purine typically involves the chlorination of a purine derivative. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . This reaction introduces the chlorine atom at the 6th position of the purine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropyl-9H-purine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted purines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring.

Scientific Research Applications

6-Chloro-9-cyclopropyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying purine metabolism and enzyme interactions.

    Industry: It is used in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Similar in structure but lacks the cyclopropyl group.

    9-Cyclopropylpurine: Similar in structure but lacks the chlorine atom.

Uniqueness

6-Chloro-9-cyclopropyl-9H-purine is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-9-cyclopropylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPMAOEUNCGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289396
Record name 6-chloro-9-cyclopropyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-30-1
Record name 6627-30-1
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Record name 6-chloro-9-cyclopropyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-cyclopropyl-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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